molecular formula C19H24N4O2S B2710431 4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine CAS No. 1797589-06-0

4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine

Cat. No. B2710431
M. Wt: 372.49
InChI Key: UMHHTDNDJWLRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Scientific Research Applications

Anticancer Activity

The synthesis and evaluation of a series of compounds, including derivatives similar to 4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine, have demonstrated potential anticancer properties. In particular, some derivatives have shown significant antiproliferative effects against human cancer cell lines. This includes compounds exhibiting good activity on various cancer cell lines except K562, pointing to their potential as anticancer agents deserving of further research (Mallesha et al., 2012).

Antimicrobial and Anthelmintic Activity

Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, a class including compounds structurally related to 4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine, have been synthesized and screened for their antibacterial, antifungal, and anthelmintic activity. Some of these compounds exhibited significant biological activities, suggesting their utility in developing new antibacterial, antifungal, and anthelmintic agents (Khan et al., 2019).

Antioxidant Properties

Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, including those that may structurally resemble 4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine, have been synthesized with antioxidant properties. These compounds have shown potential in protecting cells against oxidative stress-induced decreases in cell viability and glutathione levels. Their effectiveness across different cell lines indicates their potential in treating age-related diseases such as cataracts, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

Molecular Docking and Fingerprint Applications

The study on T2288 derivatives, closely related to 4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine, has explored their utility in latent fingerprint detection on various surfaces. Molecular docking studies suggest that active compounds within this series exhibit binding poses similar to standards, correlating with observed in vitro data for antibacterial, antifungal, and anthelmintic activities. This research highlights the versatility of these compounds, including potential applications beyond traditional medicinal chemistry (Khan et al., 2019).

Future Directions

Pyrimidine derivatives are a focus of ongoing research due to their wide range of biological activities . Future research may explore new synthetic methods, potential biological activities, and applications of “4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine” and similar compounds.

properties

IUPAC Name

4-cyclopropyl-6-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-14-3-6-17(11-15(14)2)26(24,25)23-9-7-22(8-10-23)19-12-18(16-4-5-16)20-13-21-19/h3,6,11-13,16H,4-5,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHHTDNDJWLRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine

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